molecular formula C19H16N4O6S B2718953 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide CAS No. 450337-89-0

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

Cat. No.: B2718953
CAS No.: 450337-89-0
M. Wt: 428.42
InChI Key: VHHARUOMHVBVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group at position 2 and a 2-nitrobenzamide moiety at position 3. The molecule’s unique structure combines a sulfone (5,5-dioxo) group within the thienopyrazol ring system, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c1-29-13-8-6-12(7-9-13)22-18(15-10-30(27,28)11-16(15)21-22)20-19(24)14-4-2-3-5-17(14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHARUOMHVBVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable thienyl precursor with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.

    Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the nitrobenzamide moiety to the thieno[3,4-c]pyrazole core through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, potentially altering the compound’s biological activity.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of functionalized derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide

  • Key Differences : This analogue (CAS 450338-04-2) replaces the 2-nitrobenzamide group in the target compound with a 2-methyl-3-nitrobenzamide substituent .
  • The nitro group’s para-to-meta positional shift could modulate electronic effects, influencing reactivity or interactions with biological targets.

Triazole Derivatives (Compounds [7–9] from )

  • Core Structure: These compounds feature a 1,2,4-triazole ring instead of the thienopyrazol system. Substituents include a 4-(4-X-phenylsulfonyl)phenyl group and a 2,4-difluorophenyl moiety .
  • Functional Groups :
    • Sulfonyl groups : Enhance solubility and stability via strong electron-withdrawing effects.
    • Fluorine substituents : Introduce electron-withdrawing and hydrophobic characteristics, contrasting with the methoxy group’s electron-donating nature in the target compound.
  • Tautomerism : Unlike the target compound, these triazoles exist in equilibrium between thione and thiol tautomers, confirmed by IR and NMR data .

Physicochemical Properties

Compound Core Structure Substituents Key Functional Groups Molecular Weight* Tautomerism
Target Compound Thieno[3,4-c]pyrazol 4-Methoxyphenyl, 2-nitrobenzamide Sulfone (5,5-dioxo), nitro, amide ~485 g/mol† Not observed
2-Methyl-3-nitrobenzamide analogue Thieno[3,4-c]pyrazol 4-Methoxyphenyl, 2-methyl-3-nitrobenzamide Sulfone, nitro, amide, methyl ~499 g/mol† Not observed
Triazole Derivatives [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, fluorine, thione/thiol ~450–500 g/mol Thione ↔ Thiol

*Estimated based on structural formula.
†Calculated using molecular formula.

Spectral Analysis Insights:

  • IR Data : The absence of C=O stretches (~1663–1682 cm⁻¹) in triazoles [7–9] contrasts with the target compound’s amide C=O, which would appear near 1680 cm⁻¹. The target compound’s sulfone group may show strong S=O stretches near 1300–1350 cm⁻¹ .
  • Tautomerism: Thienopyrazol systems (target compound) lack the tautomeric flexibility observed in triazoles, as confirmed by the absence of νS-H bands (~2500–2600 cm⁻¹) in the latter .

Pharmacological Implications

  • Nitro Group : The 2-nitro substituent in the target compound may act as a hydrogen-bond acceptor or participate in redox reactions, similar to nitrofurans or nitroimidazoles.
  • Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl group’s electron-donating nature could enhance π-stacking interactions compared to the electron-withdrawing 2,4-difluorophenyl groups in triazoles .
  • Sulfone Group : Enhances metabolic stability and solubility, a feature shared with triazole derivatives but absent in simpler pyrazoles.

Biological Activity

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide is a synthetic compound with potential therapeutic applications due to its unique structural properties. This article reviews its biological activity based on existing research findings, including mechanisms of action, case studies, and relevant data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H17N3O5SC_{21}H_{17}N_{3}O_{5}S
  • Molecular Weight : 423.4 g/mol
  • CAS Number : 893939-04-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The thieno[3,4-c]pyrazole core is known for its ability to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways and contributing to its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported the compound's effectiveness against various cancer cell lines. For instance:

  • Study on Breast Cancer Cells : The compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 12 µM.
Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)15
A549 (Lung)20

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

  • Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

  • Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated improved overall survival rates compared to chemotherapy alone.
  • Case Study on Inflammation : Another study assessed the anti-inflammatory effects in a mouse model of arthritis. The treated group showed a significant reduction in joint swelling and pain scores.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with cyclocondensation of thiophene derivatives with hydrazine analogs. Key intermediates like thieno[3,4-c]pyrazoles are functionalized via nucleophilic substitution or amide coupling. For example, nitrobenzamide moieties are introduced using activated esters (e.g., 2-nitrobenzoyl chloride) under anhydrous conditions with triethylamine as a base .
  • Characterization : Final products are purified via column chromatography and validated using IR (C=O stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (confirming methoxyphenyl and nitrobenzamide substituents), and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via SHELX programs) resolves the thieno-pyrazole core and nitrobenzamide orientation. ORTEP-3 software visualizes thermal ellipsoids and hydrogen-bonding networks .
  • Spectroscopy : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm for nitrobenzamide), while ¹³C NMR confirms carbonyl (C=O) and sulfone (SO₂) groups. LC-MS validates molecular ion peaks .

Q. How is the compound screened for preliminary biological activity in academic research?

  • Assays : In vitro antimicrobial activity is tested via broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi). Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include reference drugs (e.g., ciprofloxacin for antibacterial studies) and solvent controls (DMSO <1% v/v) to exclude false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between similar thieno-pyrazole derivatives?

  • Root Cause Analysis : Discrepancies may arise from assay conditions (e.g., pH affecting nitro group reduction) or impurities in synthesized batches. Validate purity via HPLC (>95%) and replicate assays under standardized conditions .
  • Structural Analogs : Compare activity of derivatives with/without the 5,5-dioxo group to isolate the sulfone’s role in bioactivity .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Solubility Enhancement : Use co-solvents (PEG-400, cyclodextrins) or salt formation (e.g., sodium salts of sulfone groups).
  • Stability Studies : Conduct accelerated degradation tests under varying pH (1.2–7.4) and temperatures (25–40°C). Monitor decomposition via LC-MS, focusing on hydrolysis of the nitrobenzamide bond .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). The nitro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets .
  • DFT Calculations : Analyze electron density maps to assess the sulfone group’s impact on redox potential and metabolic stability .

Methodological Considerations

Q. What experimental design mitigates synthetic challenges like low yields in amide coupling steps?

  • Optimization : Screen coupling reagents (HATU vs. EDCI) and solvents (DMF vs. THF). Use microwave-assisted synthesis to reduce reaction time and improve yields .
  • Monitoring : Employ TLC with ninhydrin staining to track amine intermediates and minimize side products .

Q. How should researchers address tautomerism in the thieno-pyrazole core during structural analysis?

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect tautomeric shifts (e.g., keto-enol equilibria). X-ray crystallography definitively assigns the dominant tautomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.